molecular formula C15H18N6O B2440327 N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide CAS No. 1396809-63-4

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide

Cat. No.: B2440327
CAS No.: 1396809-63-4
M. Wt: 298.35
InChI Key: DHXBDCPMBWKBSN-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and a picolinamide group, which contribute to its diverse chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for therapeutic interventions.

Mode of Action

They do this by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 affects various biochemical pathways. Most notably, it disrupts the cell cycle regulation and DNA repair mechanisms. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these pathways for survival .

Pharmacokinetics

Similar compounds are known to have varying degrees of absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the disruption of essential cellular processes such as cell cycle regulation and DNA repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-chloropyrimidine with 4-methylpiperazine to form 2-(4-methylpiperazin-1-yl)pyrimidine. This intermediate is then reacted with picolinic acid or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is unique due to its combination of the picolinamide group with the piperazine and pyrimidine rings, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-12(11-18-15)19-14(22)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXBDCPMBWKBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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